4-Fluoro-2-(trifluoromethyl)cinnamic acid chemical properties
4-Fluoro-2-(trifluoromethyl)cinnamic acid chemical properties
An In-Depth Technical Guide to 4-Fluoro-2-(trifluoromethyl)cinnamic acid
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 4-Fluoro-2-(trifluoromethyl)cinnamic acid. The strategic incorporation of both fluorine and a trifluoromethyl group onto the cinnamic acid scaffold imparts unique electronic and metabolic properties, making this molecule a valuable building block in medicinal chemistry and materials science. This document provides an in-depth exploration of its chemical properties, synthesis, reactivity, and safe handling protocols, grounded in established scientific principles.
Core Physicochemical Properties
4-Fluoro-2-(trifluoromethyl)cinnamic acid is a substituted aromatic carboxylic acid. The presence of the electron-withdrawing trifluoromethyl group and the electronegative fluorine atom significantly influences the molecule's reactivity, acidity, and biological interactions.
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 243977-21-1; 280753-26-6 | [1][2][3] |
| Molecular Formula | C₁₀H₆F₄O₂ | [1][3] |
| Molecular Weight | 234.15 g/mol | [1][3] |
| Appearance | White to off-white solid/powder | [4] |
| Boiling Point | 268.2 ± 35.0 °C (Predicted) | [3] |
| Density | 1.438 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.19 ± 0.13 (Predicted) | [3] |
| Solubility | Limited solubility in water; soluble in organic solvents like methanol, ethanol, and DMSO. | [5][6] |
Note: Some physical properties are predicted values from computational models and should be confirmed experimentally.
Synthesis and Reactivity Profile
The synthesis of substituted cinnamic acids is a well-established area of organic chemistry. The most common and reliable method for preparing 4-Fluoro-2-(trifluoromethyl)cinnamic acid is through a condensation reaction, leveraging the reactivity of the corresponding benzaldehyde.
Synthetic Pathway: The Knoevenagel Condensation
The Knoevenagel condensation provides an efficient route for C-C bond formation. This reaction involves the base-catalyzed condensation of an active methylene compound (malonic acid) with an aldehyde (4-fluoro-2-(trifluoromethyl)benzaldehyde), followed by decarboxylation. The choice of a weak base like piperidine in a solvent such as pyridine is crucial; it facilitates the formation of the malonate enolate without promoting unwanted side reactions. The subsequent decarboxylation is driven by heat.
Caption: Knoevenagel condensation workflow for synthesis.
Detailed Synthesis Protocol
This protocol is adapted from a general procedure for similar substituted cinnamic acids.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluoro-2-(trifluoromethyl)benzaldehyde (1.0 eq), malonic acid (1.15 eq), and pyridine (3 mL per gram of aldehyde).
-
Catalysis: Add piperidine (0.12 eq) to the mixture. The piperidine acts as a base to deprotonate the malonic acid, initiating the condensation.
-
Reflux: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of carbon dioxide evolution, which typically occurs within 3-5 hours.
-
Quenching and Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing a mixture of crushed ice and 6N hydrochloric acid. This step protonates the carboxylate and causes the product to precipitate out of the aqueous solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid sequentially with cold water and n-heptane to remove residual acid and unreacted starting materials.
-
Drying: Dry the purified product under vacuum to yield 4-Fluoro-2-(trifluoromethyl)cinnamic acid as a white to off-white solid.
Chemical Reactivity
The reactivity of 4-Fluoro-2-(trifluoromethyl)cinnamic acid is governed by its three primary functional regions:
-
Carboxylic Acid Group: This group undergoes typical reactions such as esterification with alcohols under acidic conditions, conversion to acid chlorides using reagents like thionyl chloride or oxalyl chloride, and reduction to the corresponding alcohol with strong reducing agents like lithium aluminum hydride.[5]
-
Alkene Double Bond: The α,β-unsaturated system is susceptible to addition reactions. For instance, it can be hydrogenated to the corresponding propanoic acid derivative. The electron-withdrawing nature of the aromatic ring influences the reactivity of this double bond.
-
Aromatic Ring: The phenyl ring is substituted with two strong electron-withdrawing groups (F and CF₃). This deactivates the ring towards electrophilic aromatic substitution and makes it more susceptible to nucleophilic aromatic substitution, particularly at positions activated by these groups.
Spectroscopic and Analytical Characterization
While a dedicated full dataset for this specific isomer is not publicly available, its spectroscopic profile can be reliably predicted based on data from closely related analogues like 2-fluoro-4-(trifluoromethyl)cinnamic acid and trans-4-(trifluoromethyl)cinnamic acid.[4][7]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Complex multiplets expected in the δ 7.5-8.1 ppm range, showing couplings to both ¹⁹F nuclei. Vinylic Protons: Two doublets (J ≈ 16 Hz for trans isomer) expected between δ 6.7-7.8 ppm. Carboxylic Proton: A broad singlet typically observed > δ 12.0 ppm. |
| ¹³C NMR | Carbonyl Carbon: Signal around δ 167-168 ppm. Aromatic & Vinylic Carbons: Multiple signals between δ 115-145 ppm. The carbons attached to F and CF₃ will show characteristic splitting (C-F and C-C-F couplings). CF₃ Carbon: A quartet signal is expected due to coupling with the three fluorine atoms. |
| FT-IR (cm⁻¹) | O-H Stretch (Carboxylic Acid): Broad band from 2500-3300. C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1680-1710. C=C Stretch (Alkene): Peak around 1625-1640. C-F Stretch (Aryl-F & CF₃): Strong absorptions in the 1100-1350 region. |
| Mass Spec (MS) | Molecular Ion (M⁺): Expected at m/z 234.03. Fragmentation would likely involve the loss of COOH (m/z 45) and F. |
These predictions are based on established principles and data from structurally similar compounds.[4][8]
Applications in Research and Development
The unique combination of a fluorine atom and a trifluoromethyl group makes this compound a highly valuable intermediate in modern chemistry.
-
Medicinal Chemistry: Fluorine substitution is a cornerstone of contemporary drug design. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modify pKa and lipophilicity to improve pharmacokinetic profiles.[9][10] The trifluoromethyl group, in particular, is known to increase lipophilicity and cell membrane permeability. Therefore, 4-Fluoro-2-(trifluoromethyl)cinnamic acid serves as a key precursor for synthesizing novel bioactive molecules, including anti-inflammatory agents, kinase inhibitors, and antimicrobials.[11][12]
-
Materials Science: Cinnamic acid derivatives are utilized in the development of polymers, coatings, and liquid crystals.[11] The fluorine substituents can enhance thermal stability, chemical resistance, and confer unique optical properties, making this compound a candidate for creating advanced functional materials.[6]
Safety, Handling, and Storage
As a research chemical, 4-Fluoro-2-(trifluoromethyl)cinnamic acid requires careful handling to minimize exposure and ensure laboratory safety. The following protocols are based on safety data sheets for structurally related compounds.[13][14][15]
Hazard Identification
-
Eye Irritation: Causes serious eye irritation.[13]
-
Respiratory Irritation: May cause respiratory tract irritation.[13][14]
Caption: Safe handling and storage workflow.
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to control exposure to dust and vapors.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant nitrile gloves, safety goggles with side shields, and a flame-retardant lab coat.[16]
-
Handling: Avoid creating dust when weighing or transferring the material. Use appropriate tools (e.g., spatulas). Do not eat, drink, or smoke in the handling area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][13]
-
First Aid (Exposure):
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[13]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
-
-
Disposal: Dispose of waste material and empty containers in accordance with all local, regional, and national regulations. This material should be treated as hazardous chemical waste.[13]
Conclusion
4-Fluoro-2-(trifluoromethyl)cinnamic acid is a strategically designed synthetic intermediate with significant potential in drug discovery and materials science. Its unique electronic properties, conferred by the dual fluorine and trifluoromethyl substituents, offer a powerful tool for modulating molecular characteristics. Understanding its synthesis, reactivity, and handling requirements is essential for researchers aiming to leverage this versatile compound in the development of next-generation pharmaceuticals and advanced materials.
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